molecular formula C18H21N5O3 B3572686 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(2-ethyl-6-methylphenyl)acetamide

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(2-ethyl-6-methylphenyl)acetamide

Cat. No.: B3572686
M. Wt: 355.4 g/mol
InChI Key: CNSQAYSNXQIXCO-UHFFFAOYSA-N
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Description

This compound belongs to a class of purinyl acetamide derivatives characterized by a 1,3-dimethyl-2,6-dioxo-tetrahydro-7H-purine core linked to an acetamide group. The phenyl substituent at the acetamide nitrogen (2-ethyl-6-methylphenyl) distinguishes it from structurally related analogs.

Properties

IUPAC Name

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(2-ethyl-6-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3/c1-5-12-8-6-7-11(2)14(12)20-13(24)9-23-10-19-16-15(23)17(25)22(4)18(26)21(16)3/h6-8,10H,5,9H2,1-4H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNSQAYSNXQIXCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CN2C=NC3=C2C(=O)N(C(=O)N3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(2-ethyl-6-methylphenyl)acetamide is a derivative of theophylline and has garnered interest for its potential biological activities, particularly in oncology and pharmacology. This article reviews its biological activity based on recent research findings, including in vitro studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C17H22N6O3\text{C}_{17}\text{H}_{22}\text{N}_6\text{O}_3

Antitumor Activity

Recent studies have indicated that derivatives of theophylline, including the compound , exhibit significant antitumor properties . For instance, a related study demonstrated that certain theophylline derivatives showed strong antiproliferative effects against various cancer cell lines such as H460 and A549. The IC50 values for these cell lines were reported at approximately 5.93μM5.93\mu M and 6.76μM6.76\mu M, respectively .

Mechanism of Action:
The proposed mechanism involves the induction of apoptosis through modulation of apoptotic proteins. Specifically, treatment with these compounds increased the ratio of Bax/Bcl-2 while downregulating phosphorylated Akt protein levels. This suggests that the compound may promote cancer cell death by enhancing pro-apoptotic signaling pathways while inhibiting survival pathways .

Pharmacological Properties

In addition to antitumor activity, compounds similar to this compound have been explored for their anti-inflammatory and antiviral properties. The structural characteristics that contribute to these activities include the presence of the purine ring and specific substituents that enhance receptor binding affinity.

Study 1: Antiproliferative Effects on NSCLC

A comprehensive study evaluated the antiproliferative effects of a series of theophylline derivatives on non-small cell lung cancer (NSCLC) cell lines. The study found that compound d17 (a derivative closely related to our compound) significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner. Flow cytometry analysis revealed increasing apoptotic rates with higher concentrations of the compound .

Cell LineIC50 (μM)Apoptosis Rate (%)
H4605.9340.09 (15 μM)
A5496.7626.76 (15 μM)

Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory effects of similar compounds in vitro. The results indicated that these derivatives could inhibit pro-inflammatory cytokines in activated macrophages, showcasing their potential as therapeutic agents in inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name / ID Molecular Formula Molecular Weight Substituent on Acetamide Nitrogen Notable Properties/Activities Evidence Source
Target compound C₁₈H₂₁N₅O₃* ~347.39* 2-ethyl-6-methylphenyl N/A (structural focus) N/A
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(1-phenylethyl)acetamide C₁₈H₁₉N₅O₃ 353.38 1-phenylethyl N/A (ChemSpider ID: MFCD01993442)
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(4-isopropylphenyl)acetamide C₁₈H₂₁N₅O₃ 355.40 4-isopropylphenyl N/A (MDL: MFCD02007349)
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(3-methoxyphenyl)acetamide C₁₆H₁₇N₅O₄ 343.34 3-methoxyphenyl N/A (CAS: 332117-17-6)
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(2,4,6-trimethylphenyl)acetamide C₁₉H₂₁N₅O₃ 367.40 2,4,6-trimethylphenyl N/A (CAS: 6127-55-5)
Ethyl 1-(4-bromobenzyl)-6-((purinyl)methyl)-4-oxo-quinolone-3-carboxylate C₂₈H₂₆BrN₅O₅ 600.45 Quinolone hybrid with purinyl-methyl group Antibacterial, 70% yield, m.p. 237–239°C
N-(2-aminoethyl)-2-[4-(2,6-dioxo-1,3-dipropylpurin-8-yl)phenoxy]acetamide C₂₁H₂₈N₆O₄ 428.49 Adenosine receptor-targeting substituent Formal charge: 0; PDB ligand (XAC)

*Estimated based on structural similarity to analogs.

Structural and Functional Insights

  • Substituent Effects: The 2-ethyl-6-methylphenyl group in the target compound introduces steric bulk and lipophilicity compared to simpler phenyl substituents (e.g., 3-methoxyphenyl in ). This may influence membrane permeability and target binding. Electron-withdrawing groups (e.g., trifluoromethyl in ) or polar substituents (e.g., methoxy in ) can alter solubility and metabolic stability. For example, the 3-methoxy group in may enhance water solubility via hydrogen bonding.
  • Biological Activity Trends: Quinolone-purinyl hybrids () exhibit antibacterial and anti-parasitic activities, with activities likely linked to the purinyl moiety’s interaction with bacterial enzymes or nucleic acids. The target compound’s lack of a quinolone group may limit such effects but could enable alternative mechanisms.
  • Pesticide-Related Analogs :

    • While lists chloro-substituted acetamides (e.g., alachlor) as herbicides, the target compound’s lack of chloro groups and distinct phenyl substitution likely differentiates its bioactivity.

Key Research Findings

Synthetic Accessibility: Derivatives with smaller substituents (e.g., 3-methoxyphenyl ) are synthesized in higher yields (e.g., 70% for quinolone hybrids ) compared to bulkier analogs, which may face steric challenges during synthesis.

Thermal Stability : Melting points for purinyl acetamides range widely (188–239°C in ), with higher values correlating with crystalline purity and rigid substituents.

SAR (Structure-Activity Relationship) : The 1,3-dimethyl-2,6-dioxo-purine core is critical for base-pairing mimicry or enzyme inhibition, while the acetamide side chain modulates target selectivity and pharmacokinetics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(2-ethyl-6-methylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(2-ethyl-6-methylphenyl)acetamide

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